molecular formula C20H18FN3O2 B2789464 (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide CAS No. 766534-48-9

(Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide

Número de catálogo B2789464
Número CAS: 766534-48-9
Peso molecular: 351.381
Clave InChI: KKEARFWTRVGVMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme involved in the B cell receptor signaling pathway, which plays a critical role in the development and survival of B cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin’s lymphoma (NHL).

Mecanismo De Acción

BTK is a key enzyme involved in the B cell receptor signaling pathway, which plays a critical role in the development and survival of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane and activated by phosphorylation. Activated BTK then phosphorylates downstream targets, leading to the activation of various signaling pathways, including the PI3K/Akt and NF-κB pathways. Inhibition of BTK activity by (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide leads to the suppression of these signaling pathways and ultimately to decreased cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on B cell malignancies, (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide has also been shown to have potential therapeutic applications in other diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). BTK is also involved in the signaling pathways of other immune cells, such as mast cells and macrophages, which play a role in the pathogenesis of RA and SLE. Inhibition of BTK activity by (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide may therefore have beneficial effects in these diseases as well.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide as a research tool is its selectivity for BTK. Unlike other BTK inhibitors, such as ibrutinib, (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide does not inhibit other kinases, such as ITK and Tec, which are involved in T cell signaling. This selectivity may allow for more specific targeting of B cell malignancies and may reduce the risk of off-target effects. However, one limitation of (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is its relatively short half-life, which may require frequent dosing in preclinical studies.

Direcciones Futuras

Future research on (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide may focus on several areas, including:
1. Combination therapy: (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide may be combined with other agents, such as chemotherapy or immune checkpoint inhibitors, to enhance its therapeutic efficacy.
2. Resistance mechanisms: Resistance to BTK inhibitors, including (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide, can develop over time in some patients. Further studies may elucidate the mechanisms of resistance and identify strategies to overcome it.
3. Biomarker identification: Biomarkers that predict response to BTK inhibitors, including (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide, may be identified to guide patient selection and treatment.
4. Clinical trials: (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is currently being evaluated in clinical trials for the treatment of B cell malignancies. Further studies may be conducted to evaluate its safety and efficacy in other diseases, such as RA and SLE.
In conclusion, (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide is a promising therapeutic agent for the treatment of B cell malignancies, with potential applications in other diseases as well. Its selectivity for BTK and its ability to inhibit downstream signaling pathways make it a valuable research tool for studying the role of BTK in disease pathogenesis. Further research on (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide may lead to the development of novel therapeutic strategies for the treatment of various diseases.

Métodos De Síntesis

The synthesis of (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The key intermediate is the 4-morpholin-4-ylphenylprop-2-en-1-one, which is obtained by the condensation of 4-morpholin-4-ylbenzaldehyde with ethyl acetoacetate. This intermediate is then converted to the desired product by reaction with 2-fluorobenzonitrile and (Z)-2-cyano-3-(dimethylamino)acrylamide in the presence of a base and a palladium catalyst.

Aplicaciones Científicas De Investigación

(Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide has been extensively studied in preclinical models of B cell malignancies, including CLL and NHL. In vitro studies have shown that (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibits BTK activity and downstream signaling pathways in B cells, leading to decreased cell proliferation and survival. In vivo studies in mouse models of CLL and NHL have demonstrated that (Z)-2-Cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide inhibits tumor growth and prolongs survival.

Propiedades

IUPAC Name

(Z)-2-cyano-N-(2-fluorophenyl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-18-3-1-2-4-19(18)23-20(25)16(14-22)13-15-5-7-17(8-6-15)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,23,25)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEARFWTRVGVMX-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.